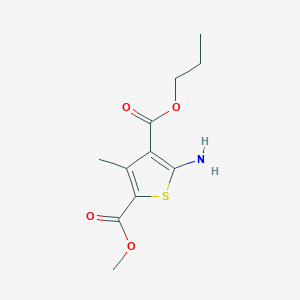
2,6-Pyridinediamine, 3,5-dinitro-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Pyridinediamine, 3,5-dinitro-, 1-oxide is a chemical compound with the molecular formula C5H5N5O4 and a molecular weight of 199.1243 g/mol . It is also known by other names such as 2,6-Diamino-3,5-dinitropyridine and 3,5-Dinitro-2,6-diaminopyridine . This compound is characterized by the presence of two amino groups and two nitro groups attached to a pyridine ring, along with an oxide group.
Preparation Methods
The synthesis of 2,6-Pyridinediamine, 3,5-dinitro-, 1-oxide involves nitration and amination reactions. One common synthetic route includes the nitration of 2,6-diaminopyridine to introduce nitro groups at the 3 and 5 positions. This is typically achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The resulting product is then oxidized to form the 1-oxide derivative. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2,6-Pyridinediamine, 3,5-dinitro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,6-Pyridinediamine, 3,5-dinitro-, 1-oxide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Pyridinediamine, 3,5-dinitro-, 1-oxide involves its interaction with molecular targets through its functional groups. The nitro groups can undergo redox reactions, while the amino groups can form hydrogen bonds and participate in nucleophilic substitution reactions. These interactions can affect various molecular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2,6-Pyridinediamine, 3,5-dinitro-, 1-oxide can be compared with other similar compounds such as:
2,4,6-Trinitropyridine: Known for its high density and thermal stability.
2,4,6-Trinitropyridine-1-oxide: Similar in structure but with different substitution patterns.
2,6-Diamino-3,5-dinitropyrazine-1-oxide: Another compound with similar functional groups but different ring structure. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-hydroxy-6-imino-3,5-dinitropyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O5/c6-4-2(9(12)13)1-3(10(14)15)5(7)8(4)11/h1,6,11H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNAZSKPDRDQSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=N)N(C(=C1[N+](=O)[O-])N)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439986 |
Source


|
| Record name | 2,6-Pyridinediamine, 3,5-dinitro-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132683-64-8 |
Source


|
| Record name | 2,6-Pyridinediamine, 3,5-dinitro-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Oxa-7-azaspiro[4.5]decane](/img/structure/B182942.png)
![2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B182945.png)

![(2S)-2-[[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B182947.png)

